molecular formula C8H6ClN3 B571016 2-Chloroquinoxalin-6-amine CAS No. 112928-27-5

2-Chloroquinoxalin-6-amine

Cat. No. B571016
M. Wt: 179.607
InChI Key: AKNAVSYGOUQYQF-UHFFFAOYSA-N
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Description

2-Chloroquinoxalin-6-amine is a chemical compound that is widely used in scientific research . It is a solid substance with a molecular weight of 178.62 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .


Molecular Structure Analysis

The molecular formula of 2-Chloroquinoxalin-6-amine is C8H6ClN3 . The InChI key is AKNAVSYGOUQYQF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This process mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–RF/C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones and their reaction mechanisms .


Physical And Chemical Properties Analysis

2-Chloroquinoxalin-6-amine is a solid substance with a molecular weight of 178.62 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Applications

Research has highlighted the synthesis of new derivatives of quinoxalines, exploiting 2-Chloroquinoxalin-6-amine as a precursor. For instance, the synthesis of novel derivatives featuring quinoxaline and acridine heterocyclic systems demonstrated promising antibacterial and anticancer activities. These derivatives were synthesized from benzoic acid derivatives condensed with aniline, leading to compounds with significant bioactivity (Podila & Omprakash, 2020). Similarly, the amination of chloro-substituted heteroarenes with adamantane-containing amines, including 2-chloroquinoxaline, showcased the selective substitution of chlorine atoms and the importance of the compound in developing novel amination strategies (Abel et al., 2016).

Antimicrobial and Anticancer Activity

The efficacy of 2-Chloroquinoxalin-6-amine derivatives against microbial strains and cancer cells has been extensively studied. An efficient synthetic protocol for 2-substituted-6-Chloroquinoxalines revealed their good antibacterial activities against various organisms, highlighting the compound's role in developing new antimicrobial agents (Babu et al., 2020). Moreover, the exploration of quinoxaline derivatives based on 2-Chloro-3-methylquinoxaline for optimized antimicrobial activity further underscores the compound's utility in crafting molecules with potential therapeutic applications (Singh et al., 2010).

Safety And Hazards

The safety data sheet for 2-Chloroquinoxalin-6-amine indicates that it may cause skin sensitization and serious eye irritation .

Future Directions

Quinoxaline derivatives are of relevant interest in medicinal chemistry because of a wide range of pharmacological and biological activities, such as antitumor, anticancer . This suggests that 2-Chloroquinoxalin-6-amine and related compounds could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

2-chloroquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNAVSYGOUQYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669194
Record name 2-Chloroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoxalin-6-amine

CAS RN

112928-27-5
Record name 2-Chloroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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